molecular formula C13H14Cl2N2O B11840254 2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11840254
M. Wt: 285.17 g/mol
InChI Key: ZLOQKXWLUCPNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound with a complex structure that includes a dichlorophenyl group, an ethyl chain, and a dihydropyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with methylhydrazine under controlled conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the dihydropyridazinone ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a catalyst for halogenation; concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenyl isocyanate: Shares the dichlorophenyl group but differs in its functional groups and overall structure.

    Fenvalerate: Contains a dichlorophenyl group and is used as an insecticide, highlighting different applications.

Uniqueness

2-(1-(3,4-Dichlorophenyl)ethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H14Cl2N2O

Molecular Weight

285.17 g/mol

IUPAC Name

2-[1-(3,4-dichlorophenyl)ethyl]-6-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C13H14Cl2N2O/c1-8-3-6-13(18)17(16-8)9(2)10-4-5-11(14)12(15)7-10/h4-5,7,9H,3,6H2,1-2H3

InChI Key

ZLOQKXWLUCPNOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)CC1)C(C)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.